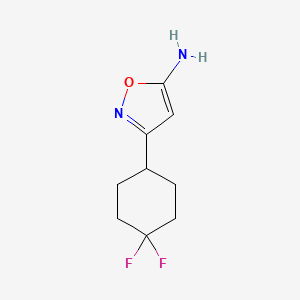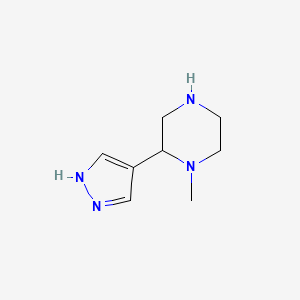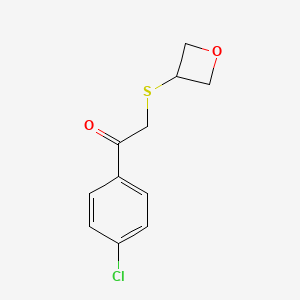
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a chlorophenyl group, an oxetane ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:
Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and nucleophiles.
Introduction of the thioether linkage: This step often involves the reaction of a thiol with an appropriate electrophile.
Attachment of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The oxetane ring and thioether linkage could play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethane: Lacks the carbonyl group.
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.
Uniqueness
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the oxetane ring, thioether linkage, and chlorophenyl group. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11ClO2S |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H11ClO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
Clé InChI |
IRTIRTBNGMLOPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)SCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


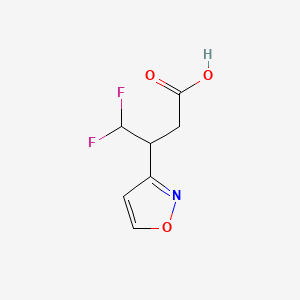
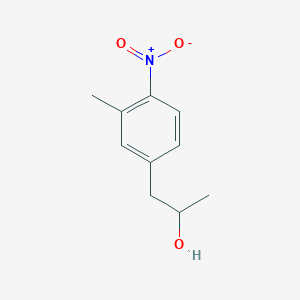
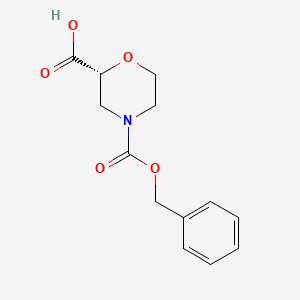
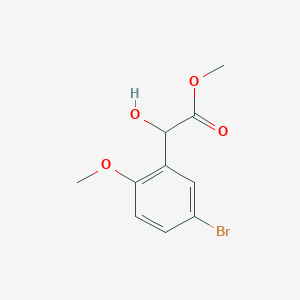
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)



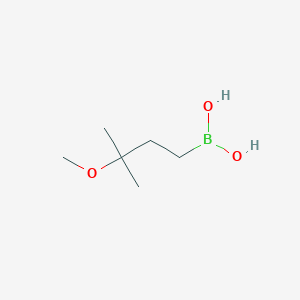
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)
